6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
Description
6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is a spirocyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused to a morpholine ring via a spiro junction at the 2-position of the bicyclo system and the 2'-position of the morpholine.
Properties
IUPAC Name |
6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)7-13-8-12(14-11)6-9-3-4-10(12)5-9/h9-10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNKMCKKONMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CC3CCC2C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with morpholine under specific conditions. One common method includes the use of a spirocyclization reaction, where the bicyclo[2.2.1]heptane core is fused with the morpholine ring through a series of steps involving catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’,6’-Dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine] involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Bicyclo[3.1.1]heptane (Pinane) Systems
Compound : (1S,2R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2′-oxirane] (CAS 23516-38-3)
- Structure : Combines a pinane (bicyclo[3.1.1]heptane) core with a spiro-linked oxirane (epoxide) ring.
- Key Differences: The bicyclo[3.1.1] system (pinane) introduces distinct stereoelectronic effects compared to norbornane. The oxirane ring is highly strained, favoring ring-opening reactions with nucleophiles (e.g., amines), as demonstrated in ligand synthesis for asymmetric catalysis .
- Applications : Used in chiral tridentate ligands for asymmetric additions (e.g., diethylzinc to aldehydes) .
Norbornane-Based Spiro-Oxirane Derivatives
Compound : 3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2′-oxirane] (CAS 62318-94-9)
Spiro-Linked Cyclopropane Derivatives
Compound : Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] (CAS 173-89-7)
Complex Spiro-Indoline Derivatives
Compound : 2-Oxaspiro[bicyclo[2.2.1]heptane-6,30-indoline] derivatives (e.g., 1d, 1h, 1i)
- Structure: Combines norbornane with indoline and additional functional groups (e.g., benzoyl, fluoro).
- Physical Properties : High molecular weights (e.g., 831.2753 g/mol for 1d) and distinct IR spectra (e.g., 1712 cm⁻¹ for carbonyl groups) .
Data Table: Comparative Analysis
*Estimated molecular formula for target compound: C₁₁H₁₉NO (bicyclo[2.2.1]heptane: C₇H₁₀ + morpholine: C₄H₉NO – 2H due to spiro junction).
Key Findings and Implications
- Steric and Electronic Effects : Substituent positions (e.g., 6',6' vs. 3,3-dimethyl) significantly influence reactivity and steric accessibility .
- Ring System Impact : Morpholine’s heteroatoms enable hydrogen bonding and metal coordination, whereas oxiranes prioritize ring-opening reactions .
- Applications: Pinane-based spiro-oxiranes excel in asymmetric synthesis, while norbornane-morpholine hybrids may bridge pharmaceutical and catalytic uses .
Biological Activity
6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound has been explored for various biological activities, including antimicrobial and antiviral properties, as well as potential therapeutic applications.
- Molecular Formula : C12H21NO
- Molecular Weight : 195.3 g/mol
- IUPAC Name : 6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]
The biological activity of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have indicated that 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] shows promising antimicrobial properties against various pathogens. For example, a study demonstrated its effectiveness in inhibiting the growth of specific bacterial strains at concentrations as low as 10 µM, showcasing a dose-dependent response without significantly affecting cell viability .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Preliminary findings suggest that it may inhibit viral replication through mechanisms that disrupt viral entry or assembly within host cells . Further studies are required to elucidate the specific viral targets and pathways involved.
Study on Gastric Cancer Metastasis
A notable study involving a synthetic methodology-based library included compounds related to the spirocyclic framework of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]. The compound demonstrated significant inhibitory effects on the invasiveness of gastric cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent .
| Compound | Concentration (µM) | Inhibition Rate (%) | Cell Viability (%) |
|---|---|---|---|
| 14-5-18 | 10 | Significant | Minimal impact |
| 14-5-18 | 50 | Enhanced | Slightly affected |
Safety Profile
The safety profile of 6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine] has been assessed in multiple studies, indicating that it does not impose significant toxicity at therapeutic doses . Toxicological assessments have shown no adverse effects on body weight or organ function in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
